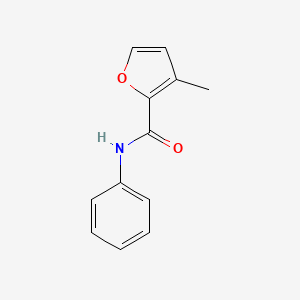

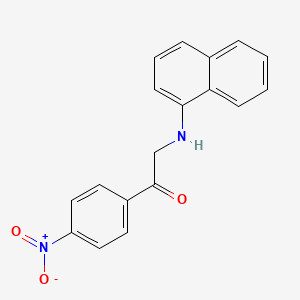

![molecular formula C14H20N2O5S B5801195 N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)

N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as the compound GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a range of effects on various physiological and biochemical processes.

Mechanism of Action

The exact mechanism of action of GW501516 is not fully understood, but it is believed to work by activating N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a key role in regulating energy metabolism and has been shown to have a range of effects on various physiological processes, including lipid metabolism, glucose uptake, and muscle fiber composition.

Biochemical and Physiological Effects:

GW501516 has been shown to have a range of biochemical and physiological effects. In addition to its effects on endurance and performance, N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide compound has been shown to increase N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide expression of genes involved in lipid metabolism and glucose uptake. It has also been shown to increase N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide number of slow-twitch muscle fibers, which are associated with endurance activities.

Advantages and Limitations for Lab Experiments

One of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide main advantages of GW501516 for lab experiments is its ability to selectively activate N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide PPARδ receptor. This allows researchers to study N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide effects of PPARδ activation in a controlled setting. However, N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamidere are also some limitations to N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide use of GW501516 in lab experiments. For example, N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide compound has been shown to have some off-target effects, which can complicate N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide interpretation of results.

Future Directions

There are many potential future directions for research on GW501516. Some of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide most promising areas of research include N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide development of new SARMs with improved selectivity and efficacy, N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide exploration of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide effects of GW501516 on oN-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamider physiological processes, and N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide development of new drugs that target N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide PPARδ receptor. Additionally, N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamidere is ongoing debate about N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide potential use of GW501516 in athletic performance enhancement, and furN-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamider research in this area is needed to fully understand N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide risks and benefits of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide compound.

Synthesis Methods

The synN-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamidesis of GW501516 involves N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide reaction of a sulfonamide with a morpholine ring and a methoxyphenyl group. The exact details of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide synN-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamidesis method are beyond N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide scope of this paper, but it is worth noting that N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide compound is typically produced in a laboratory setting and is not readily available to N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide general public.

Scientific Research Applications

GW501516 has been studied extensively for its potential applications in scientific research. One of N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide most promising areas of research has been in N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide field of exercise physiology. Studies have shown that GW501516 can increase endurance and improve performance in both mice and humans. This has led to speculation that N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide compound could be used to enhance athletic performance, although this remains a controversial topic.

properties

IUPAC Name |

N-(3-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-20-13-5-3-4-12(10-13)16(22(2,18)19)11-14(17)15-6-8-21-9-7-15/h3-5,10H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDBTXPVMQNSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-Methoxy-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)

![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)

![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)

![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

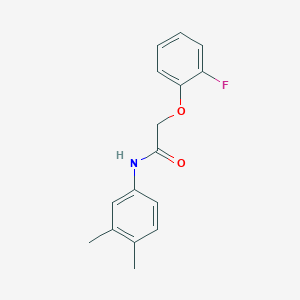

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)